molecular formula C8H8N2O2 B1672271 Isophthalamide CAS No. 1740-57-4

Isophthalamide

Cat. No. B1672271
CAS RN: 1740-57-4
M. Wt: 164.16 g/mol
InChI Key: QZUPTXGVPYNUIT-UHFFFAOYSA-N
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Description

Isophthalamide is a benzenedicarboxamide . It is functionally related to an isophthalic acid . The molecular formula of Isophthalamide is C8H8N2O2 .


Synthesis Analysis

Isophthalamide has been used in the synthesis of various compounds. For instance, it has been used in the preparation of an isophthalamide 2catenane, a type of interlocked molecule . Another study reported the synthesis of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide . Additionally, two new isophthalamide isomers were synthesized from the reaction between isophthaloyl chloride with 2-amino-4-methylpyridine and 2-amino-5-methylpyridine .


Molecular Structure Analysis

The molecular structure of Isophthalamide has been studied using various techniques. For instance, one study used electrospray ionization mass spectrometry to analyze the molecular structure and dynamics of Isophthalamide . Another study focused on the fluorescent receptors based on Isophthalamide groups for molecular recognition, sensing, and detection of assorted analytes .


Chemical Reactions Analysis

Isophthalamide has been involved in various chemical reactions. For example, it has been used as a reagent for the gas-phase complexation of anionic moieties within biomolecules . Another study reported the pyrolysis mechanisms of Nomex insulation paper, which is composed of 93% poly(m-phenylene isophthalamide) fibers .


Physical And Chemical Properties Analysis

Isophthalamide has a molecular weight of 164.16 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 430.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Thermal Insulation

  • Scientific Field : Material Science
  • Application Summary : Poly (m-phenylene isophthalamide)/graphene composite aerogels with enhanced compressive shape stability are used for thermal insulation .
  • Methods of Application : The composite aerogels are prepared by premixing a certain amount of poly (m-phenylene isophthalamide) solution in graphene oxide suspension . The effects of poly (m-phenylene isophthalamide) content on aerogel morphology, structure, mechanical and thermal properties were discussed .
  • Results or Outcomes : The composite aerogels have smaller pores and thinner graphene walls with numerous poly (m-phenylene isophthalamide) particles incorporated . They can support >2000 times its own weight, indicative of enhanced compressive strength . The thermal conductivity of the prepared aerogels increased with the increase of poly (m-phenylene isophthalamide) content . Their thermal conductivity was still <0.045 W m −1 K −1, indicative of considerable thermal insulation ability .

Fabrication of Nanofibers

  • Scientific Field : Nanotechnology
  • Application Summary : Highly aligned poly (m-phenylene isophthalamide) nanofibers with robust mechanical strength can be fabricated on a large scale .
  • Methods of Application : The nanofibrous materials are fabricated via a combination of relative humidity (RH)-regulated electrospinning and multi-level aggregate reconstructing . The morphology and structure of the poly (m-phenylene isophthalamide) membranes can be finely controlled by regulating the solution concentration and RH during spinning .
  • Results or Outcomes : The poly (m-phenylene isophthalamide) yarns with 3000 TPM possess robust tensile strength of 262 MPa . The second-level reconstructing based on yarns braiding endows the corresponding nano-plaits with the highest tensile strength of 330 MPa .

High-Temperature Electric Heating Films

  • Scientific Field : Electrical Engineering
  • Application Summary : Poly(m-phenylene isophthalamide) (PMIA)/carbon black (CB) composite is proposed as electric heating films that can successfully realize stable and safe operation at high temperatures of > 200°C under a safe voltage as low as 20 V .
  • Methods of Application : The PMIA/CB composite is prepared and used to fabricate electric heating films .
  • Results or Outcomes : The PMIA/CB composite-based electric heating films can operate stably and safely at high temperatures of > 200°C under a safe voltage as low as 20 V .

High-Performance Easily Dyeable Fiber

  • Scientific Field : Textile Engineering
  • Application Summary : A series of sulfonated poly (m-phenyleneisophthalamide) (SPMIA) copolymers with superior thermal stability and good mechanical properties have been prepared via low temperature polycondensation method . These fibers combine enhanced mechanical properties and unprecedented dyeability .
  • Methods of Application : The structures of SPMIA copolymers with different content quantities of 2,4-diaminobenzenesulfonic acid (2,4-DABSA) were confirmed by Fourier transform infrared (FTIR) . Their superior thermal properties were systematically investigated by differential scanning calorimetry (DSC), thermalgravimetreic analysis (TGA), and dynamic mechanical analysis (DMA) .
  • Results or Outcomes : The SPMIA fiber with great mechanical property, thermal stability, and dyeability shows great potential in easily dyeing high-performance protective fibers .

Ultrathin High-Efficiency Air Filter

  • Scientific Field : Environmental Engineering
  • Application Summary : Poly(m-phenylene isophthalamide) nanofiber/nets (PMIA NF/N) air filter exhibits the integrated properties of superlight weight, ultrathin thickness, and high tensile strength for effective air filtration .
  • Methods of Application : The PMIA NF/N filter is fabricated via electrospinning/netting . The morphology and structure of the PMIA membranes can be finely controlled by regulating the solution concentration and relative humidity during spinning .
  • Results or Outcomes : The PMIA NF/N filter achieves the ultra-low penetration air filter level of 99.999% and low pressure drop of 92 Pa for 300–500 nm particles by sieving mechanism .

Safety And Hazards

Isophthalamide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Isophthalamide has been used in the construction and chemical behavior of a new generation of interlocked molecules, primarily focusing on heteroditopic wheels and their applications in different directions of the modern research area . Another study mentioned the development of high-performance PMIA-based hollow fiber membranes, which is necessary to control and optimize the pore structure of the final PMIA membrane through extensive research on various process parameters .

properties

IUPAC Name

benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPTXGVPYNUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169744
Record name 1,3-Benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isophthalamide

CAS RN

1740-57-4
Record name 1,3-Benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1740-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isophthalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isophthaldiamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPHTHALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP57YML58I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A method in which a solution of polymetaphenyleneisophthalamide is prepared by subjecting metaphenylenediamine and isophthalic acid chloride to a low-temperature solution polymerization procedure in N,N-dimethylacetamide; hydrochloric acid contained, as a by-product, in the resultant polymer solution is neutralized with calcium hydroxide; the polymer solution containing the produced calcium chloride is subjected to a dry-spinning procedure to produce polymetaphenylenediamine isophthalamide filaments. (Japanese Examined Patent Publication No. 35-14,399, U.S. Pat. No. 3,360,595)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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